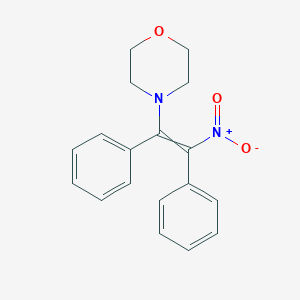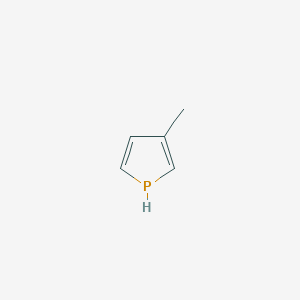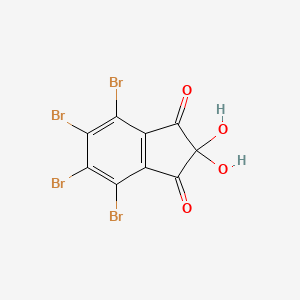
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is a brominated organic compound with the molecular formula C8Br4O3. It is also known by other names such as 4,5,6,7-Tetrabromo-1,3-isobenzofurandione . This compound is characterized by its four bromine atoms attached to the indene-1,3-dione structure, making it highly brominated and thus possessing unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione typically involves the bromination of indene-1,3-dione. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove bromine atoms or reduce the carbonyl groups.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated indene derivatives .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromophthalic anhydride: Similar in structure but with different bromination patterns.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Another brominated compound with distinct applications.
Uniqueness
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is unique due to its specific bromination pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to other brominated compounds .
Propiedades
Número CAS |
106483-68-5 |
|---|---|
Fórmula molecular |
C9H2Br4O4 |
Peso molecular |
493.72 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Br4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
Clave InChI |
ZTTWUCSGHUBHMY-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)C(C2=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


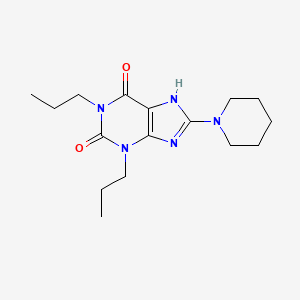

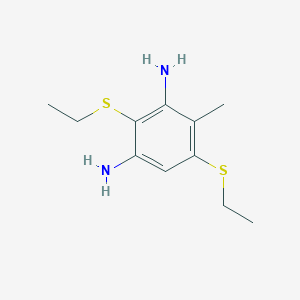
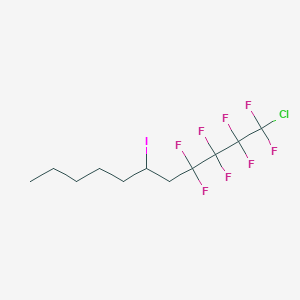

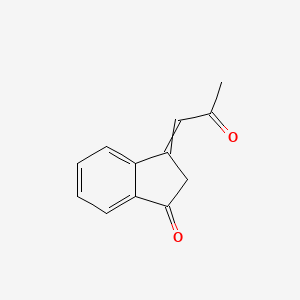
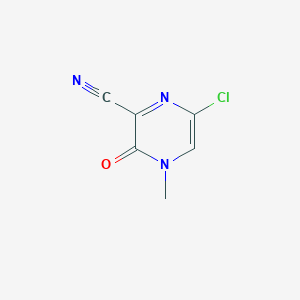

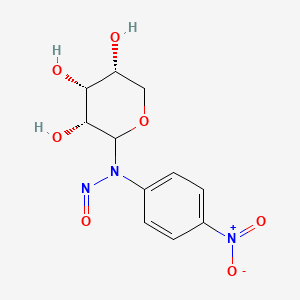
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
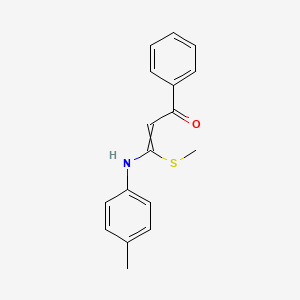
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
